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Compound of Interest

Compound Name: 1,4-Dibenzoyloxycyclohexan

Cat. No.: B096277

An In-depth Technical Guide to 1,4-
Dibenzoyloxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzoyloxycyclohexane is a diester of 1,4-cyclohexanediol and benzoic acid. It exists
as two distinct geometric isomers: cis-1,4-Dibenzoyloxycyclohexane and trans-1,4-
Dibenzoyloxycyclohexane. The spatial arrangement of the benzoyloxy groups relative to the
cyclohexane ring significantly influences the physical and chemical properties of these isomers.
This document provides a comprehensive overview of the chemical structure, properties, and
potential applications of 1,4-Dibenzoyloxycyclohexane, with a focus on data relevant to
research and development.

Chemical Structure and Isomerism

The core structure of 1,4-Dibenzoyloxycyclohexane consists of a cyclohexane ring
substituted at the 1 and 4 positions with benzoyloxy groups. The stereochemistry of these
substituents gives rise to cis and trans isomers.

 cis-1,4-Dibenzoyloxycyclohexane: In this isomer, both benzoyloxy groups are on the same
side of the cyclohexane ring. The cyclohexane ring can exist in conformational isomers, with
the diequatorial and diaxial forms being the most significant.
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 trans-1,4-Dibenzoyloxycyclohexane: In this isomer, the benzoyloxy groups are on opposite
sides of the cyclohexane ring. The most stable conformation is typically the one where both
bulky benzoyloxy groups occupy equatorial positions.

The distinction between these isomers is crucial as it dictates their molecular symmetry,
packing in the solid state, and ultimately their physical properties and reactivity.

Physicochemical Properties

Quantitative data for the physical and chemical properties of the individual cis and trans
isomers of 1,4-Dibenzoyloxycyclohexane are not extensively reported in publicly available
literature. However, based on the general principles of stereochemistry and the properties of
similar cyclohexane derivatives, the following trends can be anticipated.
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Property

cis-1,4-
Dibenzoyloxycyclo
hexane (Predicted)

trans-1,4-
Dibenzoyloxycyclo
hexane (Predicted)

Notes

Molecular Formula

C20H2004

C20H2004

The molecular formula
is identical for both

isomers.

Molecular Weight

324.37 g/mol

324.37 g/mol

The molecular weight
is identical for both

isomers.

Melting Point

Lower than the trans

isomer.

Higher than the cis

isomer.

The higher symmetry
of the trans isomer
generally allows for
more efficient packing
in the crystal lattice,
leading to a higher

melting point.

Boiling Point

Likely similar to the

trans isomer.

Likely similar to the cis

isomer.

Boiling points are less
dependent on crystal
packing and more on
intermolecular forces,
which are expected to
be similar for both

isomers.

Solubility

Generally more
soluble in common

organic solvents.

Generally less soluble
in common organic

solvents.

The less regular
shape of the cis
isomer can disrupt
crystal packing,
leading to weaker
intermolecular forces

and higher solubility.

CAS Number

Not individually

assigned

Not individually

assigned

The CAS number
19150-32-4 refers to

the mixture of isomers
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or the unspecified

isomer.[1]

Spectroscopic Data

Detailed experimental spectra for the pure cis and trans isomers of 1,4-
Dibenzoyloxycyclohexane are not readily available. The following information is based on
predictions and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The chemical shifts and coupling constants of the cyclohexane protons would differ
significantly between the cis and trans isomers due to the different magnetic environments of
the axial and equatorial protons. In the trans isomer, with both benzoyloxy groups in
equatorial positions, the methine protons at C1 and C4 would likely appear as a triplet of
triplets with distinct coupling constants. In the cis isomer, the conformational equilibrium
would lead to more complex and potentially broader signals. The aromatic protons of the
benzoyl groups would appear in the range of 4 7.4-8.1 ppm.

e 13C NMR: The chemical shifts of the cyclohexane carbons would also be indicative of the
stereochemistry. The carbon atoms bearing the benzoyloxy groups (C1 and C4) would
resonate at a characteristic downfield shift. The symmetry of the trans isomer would result in
a simpler spectrum with fewer signals compared to the less symmetric, conformationally
mobile cis isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorption bands for:

C=0 stretching of the ester group, typically around 1710-1730 cm~2.

C-0O stretching of the ester group, in the region of 1250-1300 cm~1.

C-H stretching of the aromatic and aliphatic portions, around 3000-3100 cm~! and 2850-
2950 cm™1, respectively.

Aromatic C=C stretching bands in the 1450-1600 cm™! region.
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Subtle differences in the fingerprint region (below 1500 cm~1) may exist between the cis and
trans isomers due to differences in their vibrational modes.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-Dibenzoyloxycyclohexane would be expected
to show a molecular ion peak (M*) at m/z 324. Fragmentation would likely involve the loss of
benzoyloxy groups and benzoic acid, leading to characteristic fragment ions.

Experimental Protocols

While specific detailed experimental protocols for the synthesis of pure cis- and trans-1,4-
Dibenzoyloxycyclohexane are not widely published, a general and logical synthetic approach
is the esterification of the corresponding cis- or trans-1,4-cyclohexanediol with benzoyl chloride.

General Synthesis of 1,4-Dibenzoyloxycyclohexane

This procedure outlines the esterification of 1,4-cyclohexanediol. The stereochemical outcome
of the product is dependent on the stereochemistry of the starting diol.

Materials:

e Cis- or trans-1,4-cyclohexanediol

» Benzoyl chloride

e Pyridine (or another suitable base)

o Anhydrous dichloromethane (or another suitable aprotic solvent)
e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

o Hexane and ethyl acetate for chromatography

Procedure:
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 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the
respective isomer of 1,4-cyclohexanediol in anhydrous dichloromethane.

e Add pyridine to the solution. The amount of pyridine should be at least stoichiometrically
equivalent to the benzoyl chloride used.

e Cool the mixture in an ice bath.
» Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution with stirring.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours or until the reaction is complete (monitored by TLC).

e Quench the reaction by adding water.

o Separate the organic layer and wash it sequentially with 1M HCI, saturated aqueous sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dibenzoate ester.

Logical Workflow for Synthesis and Purification:

Caption: Synthetic workflow for 1,4-Dibenzoyloxycyclohexane.

Biological Activity and Applications

There is currently no significant body of publicly available research detailing the specific
biological activities of cis- or trans-1,4-Dibenzoyloxycyclohexane. However, cyclohexane
derivatives and esters are classes of compounds with diverse pharmacological applications.
The rigid and well-defined stereochemistry of the 1,4-disubstituted cyclohexane ring makes it
an attractive scaffold in medicinal chemistry for the design of ligands that target specific protein
binding pockets.

Potential areas of interest for future research could include:
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 Liquid Crystals: The rigid core and anisotropic shape of the trans isomer, in particular,
suggest potential applications in the field of liquid crystals.

o Polymer Chemistry: 1,4-Dibenzoyloxycyclohexane could serve as a monomer or a model
compound for the synthesis of polyesters with specific thermal and mechanical properties.

» Drug Discovery: As a scaffold, it could be functionalized to explore interactions with various
biological targets. The ester linkages are potentially cleavable by esterases in vivo, which
could be a consideration in prodrug design.

Signaling Pathways and Logical Relationships

As no specific biological activity has been identified for 1,4-Dibenzoyloxycyclohexane, there
are no established signaling pathways to diagram. The logical relationship for its potential use
in drug discovery would follow a standard preclinical development path.

Caption: A logical workflow for the potential drug discovery process.

Conclusion

1,4-Dibenzoyloxycyclohexane, in its cis and trans isomeric forms, represents a simple yet
structurally interesting molecule. While specific experimental data on its properties are sparse,
its synthesis is straightforward from commercially available precursors. The well-defined
stereochemistry of its isomers makes it a candidate for applications in materials science,
particularly in the fields of polymers and liquid crystals. Although no specific biological activities
have been reported, its rigid cyclohexane core presents a potential scaffold for the design of
novel therapeutic agents. Further research is warranted to fully characterize the individual
isomers and explore their potential in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1,4-Dibenzoyloxycyclohexane chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096277#1-4-dibenzoyloxycyclohexane-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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